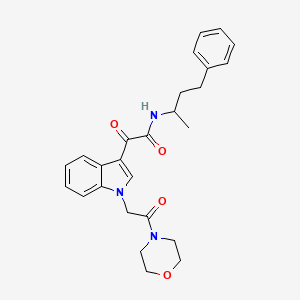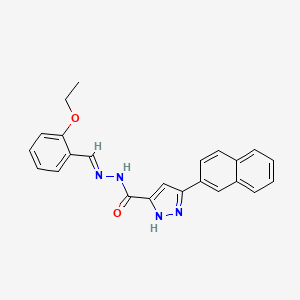
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their versatile applications in pharmaceuticals, agrochemicals, and dyes. This specific compound is structurally unique due to its indole core fused with a morpholine ring and an amide linkage, giving it potential biological and chemical properties worth exploring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. A common approach starts with the construction of the indole core, followed by its functionalization to introduce the morpholine and amide groups.
Step 1: : Synthesis of the indole core through Fischer indole synthesis using phenylhydrazine and an aldehyde.
Step 2: : Introduction of the oxoethyl group through acylation reactions, typically using an oxalyl chloride and a suitable base like triethylamine.
Step 3: : Morpholine introduction via nucleophilic substitution, often using morpholine and a strong base like sodium hydride.
Step 4: : Amide formation through a coupling reaction using 4-phenylbutan-2-amine and a coupling reagent like HATU or EDCI.
Industrial Production Methods
In an industrial setting, production may be scaled up using flow chemistry techniques to improve yield and reduce reaction times. The use of automated synthesis equipment ensures high purity and consistency in large batch productions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation using reagents like potassium permanganate, transforming the indole core into various oxidative states.
Reduction: : Reduction reactions using sodium borohydride can reduce the oxo groups to alcohols.
Substitution: : Nucleophilic substitution reactions with halogenated compounds can further functionalize the morpholine ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Bases: : Triethylamine, sodium hydride.
Coupling reagents: : HATU, EDCI.
Major Products
Oxidation products: : Indole-2,3-diones.
Reduction products: : Alcohol derivatives of the oxo groups.
Substitution products: : Halogenated morpholine derivatives.
Applications De Recherche Scientifique
This compound has garnered attention in several research domains due to its unique structure:
Chemistry: : Studied for its potential as a building block in complex organic syntheses and catalysis.
Biology: : Evaluated for its potential antimicrobial and anti-cancer properties. The morpholine ring, a known pharmacophore, contributes to its biological activity.
Medicine: : Investigated for use in developing new therapeutic agents, especially in targeting specific enzymes or receptors.
Industry: : Applied in the creation of specialty dyes and pigments due to the indole core's ability to impart vibrant colors.
Mécanisme D'action
The compound's mechanism of action often involves interaction with specific proteins or enzymes:
Molecular targets: : Enzymes such as kinases and phosphatases, where the compound can act as an inhibitor or activator.
Pathways involved: : Modulates signaling pathways, potentially influencing cell growth, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
When comparing 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide with similar compounds, its unique combination of the indole core and morpholine ring sets it apart.
List of Similar Compounds
Indomethacin: : Another indole derivative with anti-inflammatory properties.
Moxonidine: : Contains a morpholine ring and is used as an antihypertensive agent.
Sunitinib: : An indole-based tyrosine kinase inhibitor used in cancer therapy.
The compound’s distinctive structure allows it to interact differently with biological targets, making it a valuable candidate in both research and industrial applications.
Propriétés
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-19(11-12-20-7-3-2-4-8-20)27-26(32)25(31)22-17-29(23-10-6-5-9-21(22)23)18-24(30)28-13-15-33-16-14-28/h2-10,17,19H,11-16,18H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTNILSITZONBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2945940.png)
![3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine](/img/structure/B2945941.png)


![2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2945944.png)


![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2945948.png)
![6-(4-fluorobenzyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945949.png)
![2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2945950.png)

![1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2945954.png)


